molecular formula C7H8ClN3 B1507418 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196153-06-6

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1507418
CAS No.: 1196153-06-6
M. Wt: 169.61 g/mol
InChI Key: YMJIKGJKYMEOCM-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic compound that belongs to the pyrido[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable pyridine derivative with a chlorinating agent, followed by cyclization to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized, reduced, or substituted products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In the field of chemistry, 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicine, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors, interfering with specific molecular pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

  • 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness: 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stands out due to its specific substitution pattern and the presence of the chlorine atom at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJIKGJKYMEOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733756
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-06-6
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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